2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
Description
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C19H23NO5 It is characterized by the presence of multiple methoxy groups attached to a benzamide structure
Properties
IUPAC Name |
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-22-14-7-5-13(6-8-14)9-10-20-19(21)15-11-17(24-3)18(25-4)12-16(15)23-2/h5-8,11-12H,9-10H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIMOAONEMVHNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,5-trimethoxybenzoic acid and 4-methoxyphenethylamine.
Amide Formation: The carboxylic acid group of 2,4,5-trimethoxybenzoic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-methoxyphenethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can produce the corresponding amine.
Scientific Research Applications
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Biology: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethoxy-N-[2-(2-methoxyphenyl)ethyl]benzamide: Similar in structure but with a different position of the methoxy group on the phenyl ring.
3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide: Similar but with the methoxy groups in different positions on the benzamide ring.
Uniqueness
2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide is unique due to the specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties that are advantageous in certain applications, such as enhanced binding affinity to specific molecular targets or improved stability under certain conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
